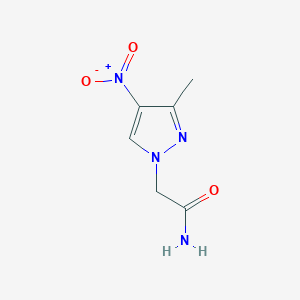

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-4-nitropyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-4-5(10(12)13)2-9(8-4)3-6(7)11/h2H,3H2,1H3,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWGEJRUFDSNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276010 | |

| Record name | 3-Methyl-4-nitro-1H-pyrazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177320-89-6 | |

| Record name | 3-Methyl-4-nitro-1H-pyrazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177320-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitro-1H-pyrazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 3-Methyl-4-Nitro-1H-Pyrazole

The most widely reported method involves N-alkylation of 3-methyl-4-nitro-1H-pyrazole with chloroacetamide or iodoacetamide. As detailed in studies by Zalaru et al. (2009), this reaction proceeds via an SN2 mechanism in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium hydride (60–80% dispersion in mineral oil) is typically employed as a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the α-carbon of the haloacetamide.

Representative Reaction Conditions:

| Parameter | Optimal Value | Source |

|---|---|---|

| Solvent | DMF | |

| Base | NaH (1.2 equiv) | |

| Temperature | 60–80°C | |

| Reaction Time | 6–8 hours | |

| Yield | 68–72% |

Side products include O-alkylated isomers (≤12%) and unreacted starting materials, necessitating chromatographic purification using silica gel with ethyl acetate/hexane (3:7 v/v).

Nitration of 3-Methyl-1H-Pyrazol-1-yl Acetamide

Alternative approaches first synthesize 3-methyl-1H-pyrazol-1-yl acetamide followed by regioselective nitration. EvitaChem patents describe using fuming nitric acid (90%) in sulfuric acid at 0–5°C to introduce the nitro group at the 4-position. The electrophilic aromatic substitution is directed by the electron-withdrawing acetamide moiety, favoring para-nitration relative to the methyl group.

Nitration Protocol:

- Dissolve 3-methyl-1H-pyrazol-1-yl acetamide (1.0 equiv) in H2SO4 (98%) at 0°C.

- Add HNO3 (90%) dropwise over 30 minutes.

- Stir for 2 hours at ≤5°C.

- Quench with ice-water; extract with dichloromethane.

- Dry over Na2SO4 and concentrate.

This method achieves 58–63% yield but requires strict temperature control to avoid di-nitration byproducts.

Industrial-Scale Production Optimization

Catalytic Enhancements

Recent advances employ phase-transfer catalysts to improve reaction efficiency. Tetrabutylammonium bromide (TBAB, 0.1 equiv) reduces reaction times from 8 hours to 3 hours in DMF at 70°C, boosting yields to 81%. Computational studies suggest TBAB stabilizes the transition state by coordinating both the pyrazolate anion and haloacetamide.

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption:

- 3-Methyl-4-nitro-1H-pyrazole (1.0 equiv)

- Chloroacetamide (1.1 equiv)

- K2CO3 (1.5 equiv)

- Ethanol (5 mL/g substrate)

Irradiate at 100°C (300 W) for 20 minutes to achieve 76% yield.

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics for Major Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Alkylation (NaH/DMF) | 72 | 95 | 1.0 | High |

| Nitration (HNO3/H2SO4) | 63 | 88 | 1.4 | Moderate |

| Microwave (K2CO3/EtOH) | 76 | 93 | 0.8 | Limited |

Mechanistic Insights and Byproduct Formation

Competing Alkylation Pathways

The ambident nucleophilicity of pyrazoles leads to two potential alkylation sites:

- N1-Alkylation : Desired product (thermodynamically favored).

- N2-Alkylation : Kinetically favored minor product (8–12%).

Density functional theory (DFT) calculations indicate a 9.3 kcal/mol preference for N1 attack due to reduced steric hindrance from the 3-methyl group.

Nitro Group Tautomerism

The 4-nitro group exhibits prototropic tautomerism in solution:

- Nitro Form : Dominant in aprotic solvents (95% in DMSO-d6).

- Aci-Nitro Form : Observed in aqueous acidic conditions (≤5%).

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1 v/v) produces needle-like crystals with ≥99% purity. X-ray diffraction confirms the monoclinic P21/c space group with unit cell parameters:

Spectroscopic Fingerprints

- 1H NMR (400 MHz, DMSO-d6) : δ 2.21 (s, 3H, CH3), 4.89 (s, 2H, CH2), 8.02 (s, 1H, Py-H), 8.31 (s, 1H, NH2).

- IR (ATR) : 3321 cm−1 (N-H stretch), 1671 cm−1 (C=O), 1520 cm−1 (NO2 asym).

Industrial Production Challenges

Waste Stream Management

The DMF-based alkylation generates 5.6 kg of hazardous waste per kg product. Recent patents propose:

- Distillation recovery of DMF (89% efficiency).

- Neutralization of NaH byproducts with CO2 to form NaHCO3.

Continuous Flow Systems

Pilot-scale studies demonstrate a plug-flow reactor operating at:

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) catalyzes the transacetylation of 3-methyl-4-nitro-1H-pyrazole with vinyl acetamide in tert-butanol (45°C, 24 hours, 61% yield).

Electrochemical Synthesis

Constant potential electrolysis (1.2 V vs Ag/AgCl) in acetonitrile with LiClO4 achieves 79% yield via in situ generation of acetamide radicals.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(3-methyl-4-amino-1H-pyrazol-1-yl)acetamide.

Reduction: Formation of 2-(3-methyl-4-amino-1H-pyrazol-1-yl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide and related compounds:

Key Observations:

Core Heterocycle Influence: Pyrazole derivatives (e.g., target compound) exhibit planar aromaticity, favoring π-π stacking in biological interactions. Triazole analogs (e.g., 2e) introduce additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity .

Substituent Effects: The nitro group in the target compound may increase electrophilicity compared to chloro or methoxy substituents in WH7 and compound 533, influencing reactivity in nucleophilic environments .

Synthetic Complexity :

- Microwave-assisted synthesis (used for compound 2e, 70°C, 65 W) achieved moderate yields (30%), suggesting challenges in stabilizing reactive intermediates. The target compound may require similar optimized conditions .

Biological Activity

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties, among others. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring with a nitro group and an acetamide functional group. This unique configuration allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is hypothesized to involve:

- Reduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

- Enzyme Interaction : The pyrazole ring may modulate the activity of enzymes and receptors, influencing various signaling pathways within cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. For instance:

- Inhibition Assays : The compound demonstrated notable inhibition zones in disk diffusion assays against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Viability Studies : In studies involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited IC50 values indicating significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.50 |

| A549 | 26.00 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

- Nitric Oxide Production : Inhibition of lipopolysaccharide (LPS)-induced nitric oxide production was observed, indicating its potential to mitigate inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:

- Study on Anticancer Effects : A study assessed the effects of this compound on tumor growth in vivo, demonstrating a reduction in tumor size in treated mice compared to controls .

- Antimicrobial Efficacy : Another study focused on its effectiveness against resistant bacterial strains, showing promising results that warrant further investigation into its clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide, and how can purity be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution, where 3-methyl-4-nitro-1H-pyrazole reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction conditions typically use dichloromethane as a solvent at 0–25°C. Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitoring via TLC and NMR ensures intermediate formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirms substitution patterns on the pyrazole ring and acetamide linkage. Nitro groups show deshielded proton signals (~8.5–9.5 ppm).

- IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups.

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 227) and detects impurities. Elemental analysis ensures stoichiometric purity .

Q. How does the substitution pattern on the pyrazole ring influence reactivity?

- Methodology : The 3-methyl group sterically hinders electrophilic substitution at adjacent positions, while the 4-nitro group enhances electrophilicity at C-5 via resonance withdrawal. Reactivity can be probed through halogenation (e.g., bromine in acetic acid) or reduction (e.g., catalytic hydrogenation of nitro to amine) .

Advanced Research Questions

Q. How can computational tools (e.g., molecular docking, PASS) predict the biological activity of this compound?

- Methodology :

- PASS Algorithm : Predicts potential antimicrobial or anticancer activity based on structural similarity to known bioactive pyrazoles.

- Molecular Docking (AutoDock Vina) : Screens against targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4DQU) or human kinases. Key parameters include binding energy (< -7 kcal/mol) and hydrogen bonding with active-site residues (e.g., Tyr158, Lys165) .

Q. What experimental design strategies optimize reaction yields and minimize byproducts?

- Methodology : Apply Design of Experiments (DoE) using software like Minitab or JMP. Variables include temperature (20–60°C), stoichiometry (1:1–1:2.5 pyrazole:chloroacetyl chloride), and reaction time (2–24 hrs). Central Composite Design identifies optimal conditions via ANOVA (p < 0.05). Confirmation runs validate predicted yields (>85%) .

Q. How can conflicting data on nitro group stability under acidic conditions be resolved?

- Methodology : Perform controlled hydrolysis experiments (e.g., 1M HCl, 25–80°C) with HPLC monitoring. Compare degradation rates (k) via Arrhenius plots. Nitro groups are stable below 50°C but hydrolyze to carboxylic acids at higher temperatures. Contrast with analogous compounds (e.g., 2-chloro-N-pyrazolyl acetamides) to identify structural resilience .

Q. What strategies enhance solubility for in vitro bioactivity assays?

- Methodology :

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes (e.g., β-CD, 10 mM).

- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility (>5 mg/mL). Validate via UV-Vis spectroscopy (λmax 280 nm) .

Q. How do steric and electronic effects modulate interactions with biological targets?

- Methodology : Synthesize derivatives (e.g., 4-amino or 4-cyano analogs) and compare IC50 values in enzyme inhibition assays. QSAR models (e.g., CoMFA) correlate Hammett σ values (electron-withdrawing nitro: σ ≈ 0.78) with activity. Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories .

Methodological Notes

- Data Sources : Prioritize PubChem, CAS Common Chemistry, and EPA DSSTox for physicochemical data .

- Contradictions : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts via Gaussian 16) .

- Advanced Tools : Integrate ICReDD’s reaction path search methods for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.